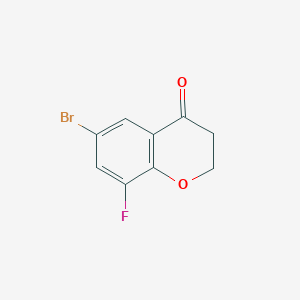

6-Bromo-8-fluorochroman-4-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-8-fluoro-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrFO2/c10-5-3-6-8(12)1-2-13-9(6)7(11)4-5/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEYFEDDTFOZZFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1=O)C=C(C=C2F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 6-Bromo-8-fluorochroman-4-one: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of the Chroman-4-one Scaffold

The chroman-4-one nucleus is a "privileged structure" in medicinal chemistry, forming the core of numerous naturally occurring and synthetic compounds with a wide array of biological activities.[1][2] The structural rigidity and the presence of a ketone and an ether linkage provide a versatile template for designing molecules that can interact with various biological targets. The introduction of halogen substituents, such as bromine and fluorine, can significantly modulate the physicochemical properties and biological activity of the parent scaffold. Halogenation can influence lipophilicity, metabolic stability, and binding affinity to target proteins. This guide provides a comprehensive overview of 6-Bromo-8-fluorochroman-4-one, a halogenated derivative with significant potential in drug discovery and development.

Physicochemical Properties of this compound

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Method |

| CAS Number | 1092348-68-9 | Chemical Supplier Databases |

| Molecular Formula | C₉H₆BrFO₂ | --- |

| Molecular Weight | 245.05 g/mol | --- |

| Appearance | Predicted to be a solid at room temperature | Based on similar chromanones |

| Melting Point | Not publicly available. Predicted to be in a similar range to 6-fluorochroman-4-one (114-116 °C). | Inferred from related compounds |

| Boiling Point | Not publicly available. | --- |

| Solubility | Predicted to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. Poorly soluble in water. | Inferred from structural characteristics |

| Predicted logP | ~2.5 - 3.5 | In silico prediction tools[3] |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, typically starting from a substituted phenol. A plausible and efficient synthetic route involves the initial preparation of a substituted 2'-hydroxyacetophenone followed by a base-catalyzed cyclization.

Part 1: Synthesis of 2-Bromo-4-fluoro-6-hydroxyacetophenone (Intermediate 1)

The synthesis of the key intermediate, a substituted 2'-hydroxyacetophenone, can be accomplished via a Friedel-Crafts acylation of a corresponding substituted phenol.

Experimental Protocol: Synthesis of 2-Bromo-4-fluoro-6-hydroxyacetophenone

-

Reaction Setup: To a solution of 2-bromo-4-fluorophenol in a suitable solvent (e.g., nitrobenzene or a mixture of acetic acid and acetyl chloride), add a Lewis acid catalyst such as aluminum chloride (AlCl₃) portion-wise at 0 °C.

-

Acylation: Slowly add acetyl chloride to the reaction mixture while maintaining the temperature at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

-

Work-up: Quench the reaction by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Part 2: Synthesis of this compound

The final step involves a base-catalyzed intramolecular cyclization, likely proceeding through an aldol condensation followed by an intramolecular oxa-Michael addition.[1][4]

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: Dissolve 2-Bromo-4-fluoro-6-hydroxyacetophenone (Intermediate 1) and a suitable aldehyde (e.g., formaldehyde or its equivalent) in a solvent such as ethanol.

-

Base-Catalyzed Cyclization: Add a base, such as piperidine or pyrrolidine, to the reaction mixture. Heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by recrystallization or column chromatography to yield this compound.

Caption: Synthetic workflow for this compound.

Reactivity and Derivatization Potential

The this compound scaffold offers multiple sites for chemical modification, making it an attractive starting material for the synthesis of diverse compound libraries.

-

Ketone Group (C4): The carbonyl group can undergo a variety of reactions, including reduction to the corresponding alcohol, reductive amination to introduce an amine functionality, and reactions with Grignard or organolithium reagents to introduce carbon substituents.

-

Aromatic Ring (C5-C8): The bromine atom at the C6 position is susceptible to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce aryl, alkynyl, or amino groups. The fluorine atom at the C8 position is generally less reactive in these transformations but can be a site for nucleophilic aromatic substitution under specific conditions.

-

Methylene Group (C2 and C3): The protons on the carbons adjacent to the carbonyl group (C3) and the ether oxygen (C2) can be functionalized, although this may require specific reaction conditions.

Caption: Potential sites for derivatization of this compound.

Applications in Drug Discovery

Chroman-4-one derivatives have been investigated for a wide range of therapeutic applications, and the specific substitution pattern of this compound suggests its potential in several key areas.

Sirtuin Inhibition

Substituted chroman-4-ones have been identified as potent and selective inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in aging-related and neurodegenerative diseases.[1][5] Structure-activity relationship (SAR) studies have indicated that larger, electron-withdrawing substituents at the C6 and C8 positions are favorable for inhibitory activity.[5] The presence of both a bromine atom at C6 and a fluorine atom at C8 in the target molecule makes it a promising candidate for development as a SIRT2 inhibitor.

Anticancer and Antimicrobial Activity

The chromanone scaffold is present in numerous compounds with demonstrated anticancer and antimicrobial properties.[6][7] The introduction of halogen atoms can enhance these activities by increasing cell permeability and interaction with biological targets. The specific biological activity of this compound would need to be determined through in vitro and in vivo screening.

Spectroscopic Characterization

While experimental spectra for this compound are not widely published, its spectral characteristics can be predicted based on its structure and data from similar compounds.[8]

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons, with coupling patterns influenced by the bromine and fluorine substituents. The methylene protons at C2 and C3 will appear as multiplets in the aliphatic region.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon (downfield), aromatic carbons (with chemical shifts influenced by the halogens), and the aliphatic carbons of the heterocyclic ring.

-

IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic isotopic patterns due to the presence of bromine.

Safety and Handling

As a halogenated aromatic ketone, this compound should be handled with appropriate safety precautions in a laboratory setting.[9]

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Use in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a versatile and promising scaffold for medicinal chemistry and drug discovery. Its synthesis can be achieved through established chemical transformations, and its structure offers multiple avenues for further derivatization. Based on the known biological activities of related chroman-4-ones, this compound warrants further investigation for its potential as a therapeutic agent, particularly in the areas of neurodegenerative diseases, cancer, and infectious diseases. This guide provides a foundational understanding of its properties and potential, serving as a valuable resource for researchers in the field.

References

- 1. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of substituted chromanones: an organocatalytic aldol/oxa-Michael reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and evaluation of substituted chroman-4-one and chromone derivatives as sirtuin 2-selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies | MDPI [mdpi.com]

- 9. Appendix I - Hazards Of Functional Groups [ehs.cornell.edu]

An In-Depth Technical Guide to the Physicochemical Properties of 6-Bromo-8-fluorochroman-4-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-8-fluorochroman-4-one is a halogenated heterocyclic compound belonging to the chromanone class, a scaffold of significant interest in medicinal chemistry.[1] The strategic placement of bromo and fluoro substituents on the aromatic ring is anticipated to modulate the molecule's physicochemical properties, thereby influencing its pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. Due to the compound's status as a specific research chemical, experimental data is limited. Therefore, this document synthesizes available data with robust computational predictions and established principles of medicinal chemistry. It further provides detailed, field-proven experimental protocols for researchers to determine these critical parameters in their own laboratories. The objective is to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to effectively utilize this compound in their research endeavors.

Introduction: The Significance of Halogenated Chromanones

The chroman-4-one core is a privileged scaffold in drug discovery, forming the backbone of numerous compounds with a wide array of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[1][2] The introduction of halogen atoms, such as bromine and fluorine, is a well-established strategy in medicinal chemistry to enhance therapeutic potential. Fluorine, in particular, can improve metabolic stability, binding affinity, and membrane permeability. Bromine can also influence binding interactions and provides a site for further synthetic modification.[3]

The compound this compound combines these features, making it a molecule of interest for library synthesis and as an intermediate for more complex bioactive agents.[1] Understanding its fundamental physicochemical properties is the first and most critical step in its journey from a laboratory chemical to a potential therapeutic candidate. These properties govern everything from solubility and stability to how the molecule is absorbed, distributed, metabolized, and excreted (ADME).[4][5]

Molecular and Physicochemical Profile

Direct experimental data for this compound is not extensively published. The following section combines data from chemical suppliers with computationally predicted values, which are essential for guiding early-stage research.[5][]

Chemical Structure and Identifiers

-

IUPAC Name: 6-Bromo-8-fluoro-2,3-dihydrochromen-4-one

-

CAS Number: 1092348-68-9[7]

-

Molecular Formula: C₉H₆BrFO₂[7]

-

Molecular Weight: 245.05 g/mol [7]

-

SMILES: C1C(=O)C2=C(OC1)C=C(C=C2F)Br[7]

Predicted Physicochemical Properties

The following table summarizes key physicochemical properties predicted using established computational algorithms. Such predictions are vital in early drug discovery for prioritizing candidates and designing experiments.[5][8]

| Property | Predicted Value | Significance in Drug Development |

| logP (Octanol-Water Partition Coefficient) | 2.5 - 3.0 | Measures lipophilicity, affecting absorption, distribution, membrane permeability, and metabolism. A value in this range is often favorable for oral bioavailability.[4][9][10] |

| Aqueous Solubility (logS) | -3.5 to -4.0 | Indicates how well the compound dissolves in water. Poor solubility can hinder formulation and bioavailability.[10][11] |

| pKa (Acid Dissociation Constant) | Not Ionizable | As a neutral molecule, its solubility and permeability are not expected to be significantly affected by physiological pH changes.[10][12] |

| Polar Surface Area (PSA) | 26.3 Ų | Influences membrane permeability. A lower PSA is generally associated with better cell penetration. |

| Hydrogen Bond Donors | 0 | A key parameter in Lipinski's Rule of 5 for oral bioavailability.[13][14][15] |

| Hydrogen Bond Acceptors | 2 | A key parameter in Lipinski's Rule of 5 for oral bioavailability.[13][14][15] |

| Rotatable Bonds | 1 | Low rotational freedom can contribute to better binding affinity and improved bioavailability. |

Drug-Likeness Assessment (Lipinski's Rule of 5)

Lipinski's Rule of 5 is a guideline to evaluate the druglikeness of a chemical compound and its likelihood of being an orally active drug.[13][15]

Spectroscopic Profile (Anticipated)

While specific spectra for this exact molecule are not publicly available, the expected spectroscopic features can be inferred from the known properties of the chromanone scaffold and its substituents.[16][17][18]

-

¹H NMR: Expect signals in the aromatic region (around 7.0-8.0 ppm) showing coupling patterns consistent with a di-substituted benzene ring. Aliphatic protons on the chroman ring (C2 and C3) would appear further upfield (around 2.5-4.5 ppm).[18]

-

¹³C NMR: Aromatic carbons would resonate between 110-160 ppm. The carbonyl carbon (C4) would be significantly downfield (>190 ppm). Aliphatic carbons (C2, C3) would be seen in the 20-70 ppm range.

-

FT-IR: A strong absorption band corresponding to the C=O (ketone) stretch would be prominent around 1680 cm⁻¹. C-F and C-Br stretching vibrations would be observed in the fingerprint region (1300-1000 cm⁻¹ and 700-500 cm⁻¹ respectively). Aromatic C-H and C=C stretches would also be present.[16][19]

-

Mass Spectrometry: The molecular ion peak would show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Synthesis and Reactivity

General Synthetic Approach

The synthesis of substituted chromanones typically involves the cyclization of a corresponding substituted phenol. For this compound, a plausible synthetic route would start from 2-bromo-4-fluorophenol.

Caption: General synthetic workflow for chroman-4-ones.

This process involves an initial reaction to append a three-carbon chain to the phenolic oxygen, followed by an acid-catalyzed intramolecular cyclization that forms the heterocyclic ring and the ketone.

Chemical Reactivity

-

Ketone Group: The carbonyl group at the C4 position is a key site for reactivity, allowing for nucleophilic addition, reduction to an alcohol, or conversion to an amine via reductive amination.[20]

-

Aromatic Ring: The electron-withdrawing nature of the bromo, fluoro, and carbonyl groups deactivates the aromatic ring towards electrophilic substitution. However, the bromine atom provides a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck), enabling the introduction of diverse substituents.[21][22][23]

Experimental Protocols for Physicochemical Characterization

The following protocols are standard, validated methods for determining the key physicochemical properties of a novel research compound like this compound.

Workflow for Physicochemical Profiling

Caption: Experimental workflow for physicochemical characterization.

Protocol 1: Melting Point Determination

Causality: The melting point is a fundamental physical property that provides a quick and reliable indication of a compound's purity.[24] Pure crystalline compounds typically have a sharp melting range (0.5-1.5°C), whereas impurities will depress and broaden the melting range.[24][25]

Methodology (Capillary Method):

-

Sample Preparation: Finely powder a small amount of dry this compound.[25]

-

Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm height) of the compound into the sealed end.[26][27]

-

Apparatus Setup: Place the loaded capillary into the heating block of a melting point apparatus.[26]

-

Rapid Determination: Heat the sample rapidly to get an approximate melting point. This saves time in subsequent, more accurate measurements.[24]

-

Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 15-20°C below the approximate melting point. Then, decrease the heating rate to 1-2°C per minute.[25]

-

Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid crystal melts (T2). The melting range is T1-T2.[26]

-

Validation: Repeat the accurate determination at least twice. Consistent results validate the measurement.

Protocol 2: Aqueous Solubility Determination (Shake-Flask Method)

Causality: Aqueous solubility is a critical determinant of bioavailability for orally administered drugs.[28] The shake-flask method is the gold-standard for determining equilibrium solubility, ensuring the solution is fully saturated.[28][29]

Methodology:

-

Solution Preparation: Add an excess amount of this compound to a series of vials containing buffers at different physiologically relevant pH values (e.g., pH 2.0, 4.5, 6.8, 7.4). The presence of undissolved solid must be visible.[30]

-

Equilibration: Seal the vials and place them in a mechanical shaker or agitator in a temperature-controlled environment (typically 37°C to mimic physiological conditions).[30]

-

Agitation: Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[28][30]

-

Sample Separation: After equilibration, stop the agitation and allow the undissolved solid to settle. Carefully remove an aliquot of the supernatant. Separate the dissolved compound from the solid by centrifugation or filtration (using a filter compatible with the compound, e.g., PTFE).[30]

-

Quantification: Analyze the concentration of the compound in the filtered supernatant using a validated analytical method, such as HPLC-UV or LC-MS.

-

Data Reporting: The measured concentration is the equilibrium solubility at that specific pH and temperature.

Protocol 3: LogP Determination (Shake-Flask Method)

Causality: The octanol-water partition coefficient (LogP) is the primary measure of a molecule's lipophilicity.[4][9] It dictates how a compound will partition between the aqueous environment of the blood and the lipid environment of cell membranes, profoundly influencing ADME properties.[4][10][31]

Methodology:

-

System Preparation: Use n-octanol and a suitable aqueous buffer (e.g., pH 7.4 phosphate buffer). Pre-saturate the octanol with the buffer and the buffer with octanol by mixing them vigorously and then allowing the layers to separate.

-

Compound Addition: Prepare a stock solution of this compound in one of the phases (typically the one it is more soluble in). Add a known volume of this stock solution to a vial containing known volumes of the pre-saturated octanol and buffer.

-

Equilibration: Seal the vial and shake vigorously for several hours to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: Centrifuge the vial to ensure complete separation of the octanol and aqueous layers.

-

Quantification: Carefully sample each layer and determine the concentration of the compound in both the octanol (C_oct) and aqueous (C_aq) phases using a suitable analytical method (e.g., HPLC-UV).

-

Calculation: Calculate the partition coefficient (P) and LogP as follows:

-

P = C_oct / C_aq

-

LogP = log₁₀(P)

-

References

- 1. 6-Fluorochroman-4-one|High-Purity Research Chemical [benchchem.com]

- 2. Synthesis and biological evaluation of chromanone-based derivatives as potential anti-neuroinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 5. Physicochemical Properties Prediction - CD ComputaBio [cadd.computabio.com]

- 7. This compound | 1092348-68-9 | STB34868 [biosynth.com]

- 8. researchgate.net [researchgate.net]

- 9. acdlabs.com [acdlabs.com]

- 10. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]

- 11. Computational methods for predicting properties | ProtoQSAR [protoqsar.com]

- 12. [PDF] Predicting the p Ka of Small Molecules | Semantic Scholar [semanticscholar.org]

- 13. Mastering Lipinski Rules for Effective Drug Development [bioaccessla.com]

- 14. sygnaturediscovery.com [sygnaturediscovery.com]

- 15. Lipinski's rule of five - Wikipedia [en.wikipedia.org]

- 16. d-nb.info [d-nb.info]

- 17. mdpi.com [mdpi.com]

- 18. mdpi.com [mdpi.com]

- 19. mdpi.com [mdpi.com]

- 20. 1212825-38-1|(R)-6-bromo-8-fluorochroman-4-amine|BLD Pharm [bldpharm.com]

- 21. atlantis-press.com [atlantis-press.com]

- 22. researchgate.net [researchgate.net]

- 23. ossila.com [ossila.com]

- 24. SSERC | Melting point determination [sserc.org.uk]

- 25. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 26. youtube.com [youtube.com]

- 27. byjus.com [byjus.com]

- 28. lup.lub.lu.se [lup.lub.lu.se]

- 29. sigmaaldrich.com [sigmaaldrich.com]

- 30. who.int [who.int]

- 31. quora.com [quora.com]

An In-depth Technical Guide to 6-Bromo-8-fluorochroman-4-one: Molecular Structure, Properties, and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-8-fluorochroman-4-one is a halogenated heterocyclic compound built upon the chroman-4-one scaffold. This structural motif is of significant interest in medicinal chemistry, serving as a key building block in the development of novel therapeutic agents.[1] The chroman-4-one core, a fusion of a benzene ring and a dihydropyranone ring, is prevalent in a variety of natural products and synthetic molecules exhibiting a broad spectrum of biological activities.[2] The introduction of bromine and fluorine atoms onto the aromatic ring of the chroman-4-one structure can significantly modulate its physicochemical properties and biological activity, making this compound a valuable intermediate for drug discovery and chemical biology.

Molecular Structure and Properties

The fundamental characteristics of this compound are summarized below, providing a foundational understanding of this molecule for research applications.

Molecular Identity

-

IUPAC Name: 6-Bromo-8-fluoro-2,3-dihydro-4H-chromen-4-one

-

Synonyms: this compound, 6-bromo-8-fluoro-3,4-dihydro-2H-1-benzopyran-4-one[3]

-

CAS Number: 1092348-68-9[4]

-

Molecular Weight: 245.05 g/mol [4]

Structural Representation

The two-dimensional structure of this compound is depicted below, illustrating the arrangement of its constituent atoms and functional groups.

Caption: 2D structure of this compound.

Physicochemical Data Summary

| Property | Value | Source |

| Molecular Formula | C₉H₆BrFO₂ | [3][4] |

| Molecular Weight | 245.05 g/mol | [4] |

| Appearance | Solid (predicted) | - |

| Solubility | Soluble in organic solvents like DMSO and methanol (predicted) | - |

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic and aliphatic protons. The protons on the dihydropyranone ring (at C2 and C3) would likely appear as triplets. The aromatic protons would exhibit splitting patterns influenced by the bromine and fluorine substituents.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum would display nine distinct signals, including a characteristic signal for the carbonyl carbon (C4) in the downfield region (typically ~190 ppm). The carbons attached to bromine and fluorine would show shifts and coupling patterns consistent with these heteroatoms.

Mass Spectrometry

The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). This would result in two peaks of nearly equal intensity at m/z values corresponding to [C₉H₆⁷⁹BrFO₂]⁺ and [C₉H₆⁸¹BrFO₂]⁺.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹. Aromatic C-H and C-C stretching vibrations would also be present.

Synthesis of this compound

A general and robust method for the synthesis of substituted chroman-4-ones involves the base-promoted condensation of a 2'-hydroxyacetophenone with an appropriate aldehyde, followed by an intramolecular oxa-Michael addition.[5][6]

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned starting from the corresponding substituted 2'-hydroxyacetophenone.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (General)

-

Reaction Setup: To a solution of the appropriately substituted 2'-hydroxyacetophenone in a suitable solvent (e.g., ethanol), add a base (e.g., diisopropylamine - DIPA).

-

Aldehyde Addition: Add the desired aldehyde (in this case, a formaldehyde equivalent) to the reaction mixture.

-

Cyclization: Heat the reaction mixture, potentially using microwave irradiation to enhance the reaction rate, to facilitate both the initial condensation and the subsequent intramolecular cyclization.[5]

-

Workup and Purification: After the reaction is complete, perform an aqueous workup to remove the base and other water-soluble impurities. The crude product is then purified using techniques such as flash column chromatography to yield the pure chroman-4-one derivative.[5]

Applications in Research and Drug Discovery

The chroman-4-one scaffold is a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[1] Halogenation, as seen in this compound, can enhance binding affinity, metabolic stability, and cell permeability of drug candidates.

Enzyme Inhibition

Substituted chroman-4-ones have been identified as potent and selective inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in neurodegenerative diseases and cancer.[6] The presence of bulky, electron-withdrawing groups at the 6- and 8-positions of the chroman-4-one ring has been shown to be favorable for high inhibitory potency.[5] This makes this compound a promising candidate for further investigation as a SIRT2 inhibitor.

Antimicrobial and Anticancer Potential

The broader class of chromanone derivatives has been explored for various biological activities, including antimicrobial and anticancer effects.[7] The specific substitution pattern of halogens can significantly influence these activities.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Its synthesis, based on established methods for chroman-4-one formation, allows for its incorporation into screening libraries for the identification of novel bioactive compounds. The presence of both bromine and fluorine substituents provides opportunities for fine-tuning the pharmacological properties of potential drug candidates. Further research into the specific biological activities of this compound is warranted to fully explore its therapeutic potential.

References

- 1. spectrabase.com [spectrabase.com]

- 2. 8-Bromo-6-chloro-2,3-dihydro-4H-chromen-4-one [benchchem.com]

- 3. This compound | C9H6BrFO2 | CID 43154981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 1092348-68-9 | STB34868 [biosynth.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

Spectroscopic Profile of 6-Bromo-8-fluorochroman-4-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-8-fluorochroman-4-one is a halogenated derivative of the chromanone core, a scaffold of significant interest in medicinal chemistry and drug development due to its prevalence in a wide array of biologically active natural products and synthetic compounds. The precise structural elucidation of such molecules is paramount for understanding their structure-activity relationships (SAR) and ensuring their quality and purity in research and development settings. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for the unambiguous characterization of these compounds.

This technical guide provides an in-depth analysis of the expected spectral data for this compound. As a Senior Application Scientist, the following sections are structured to not only present the anticipated spectral features but also to offer insights into the experimental considerations and the rationale behind the spectral interpretations, thereby providing a comprehensive resource for researchers in the field.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The structure of this compound, with the systematic numbering of its core, is presented below.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of the molecule.

Experimental Protocol: NMR Data Acquisition

A generalized protocol for acquiring high-quality NMR spectra for a compound like this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to avoid signal overlap with the analyte.

-

¹H NMR Acquisition:

-

Acquire a proton spectrum using a standard single-pulse experiment.

-

Set the spectral width to a range of 0-12 ppm.

-

A sufficient number of scans should be co-added to achieve an adequate signal-to-noise ratio.

-

A relaxation delay of 1-2 seconds is typically employed.

-

-

¹³C NMR Acquisition:

-

Obtain a proton-decoupled ¹³C spectrum.

-

The spectral width is generally set to 0-220 ppm.

-

A significantly larger number of scans is required compared to ¹H NMR to obtain a good signal, owing to the low natural abundance of the ¹³C isotope.

-

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The chemical shifts are influenced by the electronic effects of the substituents (bromo, fluoro, and carbonyl groups).

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.6-7.8 | Doublet of doublets | 1H | H-5 |

| ~ 7.3-7.5 | Doublet of doublets | 1H | H-7 |

| ~ 4.5-4.7 | Triplet | 2H | H-2 |

| ~ 2.8-3.0 | Triplet | 2H | H-3 |

Rationale for Assignments:

-

The aromatic protons (H-5 and H-7) are expected to appear in the downfield region (7.0-8.0 ppm) due to the deshielding effect of the aromatic ring current. The electron-withdrawing bromine and fluorine atoms will further influence their precise chemical shifts. The coupling between these two protons would result in a doublet of doublets for each, with the coupling constant determined by their relative positions.

-

The methylene protons at the C-2 position, being adjacent to the oxygen atom, are deshielded and expected to resonate at a lower field compared to the C-3 protons. They will appear as a triplet due to coupling with the C-3 protons.

-

The methylene protons at the C-3 position are adjacent to the carbonyl group, which also causes a deshielding effect. These protons will also appear as a triplet due to coupling with the C-2 protons.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 190-195 | C-4 (C=O) |

| ~ 155-160 | C-8a |

| ~ 130-135 | C-7 |

| ~ 125-130 | C-5 |

| ~ 120-125 | C-4a |

| ~ 115-120 | C-6 |

| ~ 110-115 | C-8 |

| ~ 65-70 | C-2 |

| ~ 40-45 | C-3 |

Rationale for Assignments:

-

The carbonyl carbon (C-4) is the most deshielded and will appear at the lowest field.

-

The aromatic carbons will resonate in the range of 110-160 ppm. The carbons directly attached to the electronegative fluorine (C-8) and bromine (C-6) atoms will have their chemical shifts significantly influenced. The carbon bearing the fluorine will show a large one-bond C-F coupling constant.

-

The aliphatic carbons (C-2 and C-3) will appear in the upfield region of the spectrum. The C-2 carbon, being attached to oxygen, will be more deshielded than the C-3 carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule.[1][2]

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr pellet. For solution-state analysis, the compound is dissolved in a suitable solvent (e.g., chloroform) that has minimal absorption in the regions of interest.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum is recorded first and automatically subtracted from the sample spectrum.

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100-3000 | Medium | Aromatic C-H stretch |

| ~ 2950-2850 | Medium | Aliphatic C-H stretch |

| ~ 1680-1700 | Strong | C=O (ketone) stretch |

| ~ 1600-1450 | Medium-Strong | Aromatic C=C stretch |

| ~ 1250-1300 | Strong | C-O-C (ether) stretch |

| ~ 1100-1000 | Strong | C-F stretch |

| ~ 600-500 | Medium-Strong | C-Br stretch |

Rationale for Assignments:

-

The most characteristic absorption will be the strong band for the carbonyl (C=O) group of the ketone.

-

The presence of the aromatic ring will be confirmed by the C-H and C=C stretching vibrations.

-

The ether linkage in the chromanone ring will give rise to a strong C-O-C stretching band.

-

The carbon-halogen stretches (C-F and C-Br) are expected in the fingerprint region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.[3] It can also offer structural information through the analysis of fragmentation patterns.[4][5][6]

Experimental Protocol: MS Data Acquisition

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation using Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Electron Ionization (EI) is a common technique for volatile compounds, while softer ionization methods like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable for less volatile or thermally labile molecules.[7]

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Predicted Mass Spectral Data

The mass spectrum of this compound will be characterized by a distinct isotopic pattern for the molecular ion due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance.[8][9]

| m/z | Interpretation |

| 244/246 | Molecular ion peak ([M]⁺) showing the characteristic 1:1 ratio for a single bromine atom. |

| 216/218 | Loss of CO (carbonyl group). |

| 165 | Loss of Br radical from the molecular ion.[10] |

| 137 | Loss of Br and CO. |

Fragmentation Pathway:

Caption: Plausible fragmentation pathway for this compound in mass spectrometry.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural confirmation of this compound. The predicted NMR, IR, and MS data, grounded in established spectroscopic principles, offer a detailed fingerprint of the molecule. For researchers engaged in the synthesis, purification, and application of this and related compounds, a thorough understanding and application of these analytical techniques are essential for ensuring the integrity and quality of their work. The provided experimental protocols serve as a practical starting point for obtaining high-quality spectral data, which is the cornerstone of chemical research and development.

References

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. scialert.net [scialert.net]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. asianpubs.org [asianpubs.org]

- 5. Fragmentation of chromon derivatives using mass spectrometry technique [dea.lib.unideb.hu]

- 6. researchgate.net [researchgate.net]

- 7. Soft ionization mass spectrometry of chromanols produces radical cation molecular ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. youtube.com [youtube.com]

- 10. count for the peaks in the mass spectrum of the 1-bromohexane ,by suggest.. [askfilo.com]

Navigating the Solubility Landscape of 6-Bromo-8-fluorochroman-4-one: A Technical Guide for Drug Development Professionals

Abstract

6-Bromo-8-fluorochroman-4-one stands as a pivotal heterocyclic building block in contemporary medicinal chemistry and drug discovery. Its utility in the synthesis of novel therapeutic agents is intrinsically linked to its physicochemical properties, paramount among which is its solubility. This technical guide provides a comprehensive exploration of the solubility characteristics of this compound. While quantitative solubility data is not extensively available in public literature, this document extrapolates its expected solubility profile based on first principles of physical organic chemistry and the behavior of analogous structures. Furthermore, we present robust, field-proven experimental protocols for the precise and accurate determination of its solubility in a range of solvents, empowering researchers to generate critical data for synthesis, formulation, and biological screening.

Introduction: The Strategic Importance of Solubility in Drug Discovery

The journey of a drug candidate from a laboratory curiosity to a clinical reality is paved with numerous challenges, with solubility often acting as a critical gatekeeper. Poor solubility can severely hamper absorption and bioavailability, leading to the premature termination of otherwise promising compounds.[1] For researchers working with this compound, a nuanced understanding of its solubility is not merely academic; it is a strategic imperative for successful drug development. This guide is structured to provide both a theoretical framework and practical methodologies for characterizing the solubility of this important synthetic intermediate.

Physicochemical Profile of this compound

To predict the solubility of this compound, we must first dissect its molecular architecture.

| Property | Value/Information | Source |

| CAS Number | 1092348-68-9 | [2] |

| Molecular Formula | C₉H₆BrFO₂ | [2][3] |

| Molecular Weight | 245.05 g/mol | [2] |

| Structure | A chromanone core substituted with a bromine atom at position 6 and a fluorine atom at position 8. | [2][3] |

The presence of a ketone carbonyl group and an ether linkage within the chromanone scaffold introduces polarity and potential for hydrogen bond acceptance. The aromatic ring, coupled with the halogen substituents (bromine and fluorine), imparts a degree of lipophilicity. The interplay of these features will govern its interaction with various solvents.

Theoretical Solubility Assessment: A "Like Dissolves Like" Perspective

The age-old axiom "like dissolves like" remains a powerful predictive tool in solubility science.[4] This principle is rooted in the concept that substances with similar intermolecular forces are more likely to be miscible.

Polarity and Hydrogen Bonding Capability

The this compound molecule possesses distinct polar and non-polar regions. The carbonyl group is a significant dipole, and the ether oxygen can act as a hydrogen bond acceptor. The fluorine and bromine atoms, being electronegative, also contribute to the overall polarity.

Expected Solubility in Common Laboratory Solvents

Based on the structural analysis, we can anticipate the following qualitative solubility profile. It is crucial to note that these are predictions and must be confirmed by empirical testing.

| Solvent | Solvent Type | Expected Solubility | Rationale |

| Water | Polar Protic | Low | The molecule's overall lipophilicity from the aromatic ring and halogens likely outweighs the polarity of the ketone and ether groups. |

| Methanol/Ethanol | Polar Protic | Moderate | The alcohol's ability to hydrogen bond and its alkyl chain should allow for reasonable dissolution. |

| Acetone | Polar Aprotic | High | The polarity of acetone is well-suited to interact with the polar functionalities of the chromanone. |

| Dichloromethane (DCM) | Moderately Polar | High | DCM is an excellent solvent for a wide range of organic compounds and should readily dissolve this molecule. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | DMSO is a powerful, highly polar solvent capable of dissolving many poorly soluble compounds.[5] |

| Dimethylformamide (DMF) | Polar Aprotic | Very High | Similar to DMSO, DMF is a strong polar aprotic solvent.[5] |

| Hexane/Heptane | Non-polar | Low | The significant polarity of the chromanone core will likely lead to poor solubility in non-polar alkanes. |

| Toluene | Non-polar (Aromatic) | Moderate | The aromatic nature of toluene may allow for some favorable π-π stacking interactions with the benzene ring of the chromanone, leading to better solubility than in aliphatic non-polar solvents. |

Experimental Determination of Solubility: A Step-by-Step Guide

To obtain accurate and reproducible solubility data, a systematic experimental approach is essential. The shake-flask method is a widely recognized and reliable technique for determining equilibrium solubility.[6][7]

The Shake-Flask Method: A Gold Standard Protocol

This method involves equilibrating an excess amount of the solid compound with the solvent of interest over a defined period, followed by quantification of the dissolved solute in the supernatant.

Detailed Protocol:

-

Preparation: To a series of glass vials, add an excess amount of this compound to a known volume (e.g., 1-2 mL) of each test solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C for room temperature solubility or 37 °C for physiological relevance). Agitate the samples for a period sufficient to reach equilibrium, typically 24 to 48 hours.[7]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For more effective separation, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).

-

Sampling and Filtration: Carefully withdraw a known volume of the clear supernatant using a calibrated pipette. To ensure no particulate matter is included in the analysis, filter the supernatant through a chemically compatible syringe filter (e.g., PTFE or PVDF with a pore size of 0.22 µm or 0.45 µm).

-

Quantification: Analyze the concentration of this compound in the filtered solution. A validated High-Performance Liquid Chromatography (HPLC) method with UV detection is often the method of choice due to its specificity and sensitivity. A calibration curve with known concentrations of the compound must be prepared to ensure accurate quantification.

-

Calculation: The solubility is determined from the measured concentration in the saturated solution and is typically expressed in units such as g/100 mL, mg/mL, or mol/L.

Factors Influencing Solubility: Beyond the Solvent

Several other factors can significantly impact the measured solubility of this compound.

-

Temperature: Solubility is generally temperature-dependent. For most solids dissolving in liquids, solubility increases with temperature.

-

pH (for aqueous solutions): As a neutral molecule, the aqueous solubility of this compound is not expected to be significantly influenced by pH.

-

Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique solubility. It is important to characterize the solid form being used.

-

Purity of the Compound and Solvent: Impurities can alter the solubility of a substance.[7]

Conclusion: Empowering Rational Drug Development

While a definitive, publicly available database on the solubility of this compound is currently lacking, a strong predictive framework can be established based on its molecular structure. This guide provides the theoretical underpinnings for such predictions and, more importantly, equips the researcher with a robust experimental protocol to generate the precise, quantitative data necessary for informed decision-making in drug development. By systematically applying the principles and methodologies outlined herein, scientists can effectively navigate the solubility landscape of this promising molecule, thereby accelerating its journey through the discovery pipeline.

References

A Technical Guide to Investigating the Therapeutic Targets of 6-Bromo-8-fluorochroman-4-one

Abstract

The chroman-4-one scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[1][2] This guide focuses on a specific, underexplored derivative, 6-Bromo-8-fluorochroman-4-one. While direct biological data for this compound is not yet available in the public domain, its structural features—a halogenated chroman-4-one core—suggest significant therapeutic potential. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It outlines a logical, evidence-based framework for identifying and validating the potential therapeutic targets of this compound. By synthesizing data from structurally analogous compounds, this guide proposes primary putative target classes, details robust experimental workflows for target validation, and explains the causal rationale behind each methodological step, thereby providing a complete roadmap for its preclinical investigation.

Part 1: The Chroman-4-one Scaffold: A Foundation for Therapeutic Innovation

Chroman-4-one, a heterocyclic compound composed of a benzene ring fused to a dihydropyranone ring, is a versatile template for designing therapeutic molecules.[1] Natural and synthetic derivatives have demonstrated a remarkable range of pharmacological activities.[2] The therapeutic profile of any given chroman-4-one derivative is critically influenced by the substitution patterns on its core framework.

The subject of this guide, this compound, possesses two key halogen substitutions. The presence of bromine at the C6 position and fluorine at the C8 position is significant. Halogens can modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity for protein targets. This strategic halogenation suggests that this compound is rationally designed for enhanced biological activity, making the elucidation of its molecular targets a high-priority endeavor.

Part 2: Primary Putative Target Classes & Mechanistic Hypotheses

Based on extensive research into the broader chroman-4-one and chromone families, two primary therapeutic areas emerge as highly probable for this compound: Neurodegenerative & Neuroinflammatory Disorders and Oncology .

Target Class I: Neuroinflammation & Neurodegeneration

The complex nature of neurodegenerative disorders like Alzheimer's disease (AD) has shifted drug discovery towards multi-target-directed ligands (MTDLs).[3][4] Chromanone derivatives have shown exceptional promise in this area, often exhibiting balanced inhibitory activity against multiple disease-relevant targets.[4][5]

Mechanistic Hypothesis: this compound may function as a neuroprotective agent by dually suppressing key inflammatory signaling cascades in microglia and inhibiting enzymes responsible for the breakdown of neurotransmitters or the formation of amyloid plaques.

Potential Molecular Targets:

-

Enzymes in Neurodegeneration: Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE), and Monoamine Oxidase B (MAO-B) are validated targets in AD and Parkinson's disease.[3][6] Chromanone hybrids have been developed as potent dual inhibitors of AChE and MAO-B.[3]

-

Inflammatory Signaling Pathways: Chronic neuroinflammation is a hallmark of neurodegeneration.[7] Chromanone derivatives have been shown to suppress the production of pro-inflammatory mediators like nitric oxide (NO), TNF-α, IL-6, and IL-1β in lipopolysaccharide (LPS)-activated microglia.[8] This is achieved by modulating upstream signaling pathways, particularly the Toll-like receptor 4 (TLR4) mediated activation of NF-κB and p38 MAPK.[8][9]

The following diagram illustrates the signaling cascade initiated by LPS binding to TLR4 on microglia, leading to the activation of transcription factors like NF-κB and subsequent production of inflammatory cytokines. A putative inhibitory role for this compound is indicated.

References

- 1. benchchem.com [benchchem.com]

- 2. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The Chemotype of Chromanones as a Privileged Scaffold for Multineurotarget Anti-Alzheimer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. BioKB - Publication [biokb.lcsb.uni.lu]

- 9. A novel chromone derivative with anti-inflammatory property via inhibition of ROS-dependent activation of TRAF6-ASK1-p38 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

In silico modeling of 6-Bromo-8-fluorochroman-4-one interactions

An In-Depth Technical Guide: In Silico Modeling of 6-Bromo-8-fluorochroman-4-one Interactions: A Strategic Framework for Target Identification and Bioactivity Profiling

Abstract

This technical guide outlines a comprehensive, multi-phase in silico strategy for the characterization of this compound, a novel chromanone derivative. For compounds with limited or non-existent experimental data, computational modeling provides an indispensable framework for hypothesis generation, target identification, and early-stage risk assessment.[1][2][3] As Senior Application Scientists, we present a robust workflow that moves beyond simple procedural steps to explain the causal logic behind each methodological choice. This guide is designed for researchers, computational chemists, and drug development professionals, providing a validated, step-by-step protocol from initial ligand analysis to dynamic simulation and predictive toxicology. The workflow integrates ligand- and structure-based pharmacophore modeling, reverse docking, molecular docking, molecular dynamics simulations, and ADMET profiling to build a holistic bioactivity profile, thereby accelerating the discovery pipeline and enabling more informed experimental design.[1][4]

Foundational Analysis of the Ligand: this compound

Before any computational screening, a thorough understanding of the query molecule is paramount. This compound is a halogenated chromanone scaffold. Its structural features—a ketone group (hydrogen bond acceptor), an ether oxygen (hydrogen bond acceptor), a fluorinated aromatic ring (potential for halogen bonds and altered electronics), and a brominated ring—dictate its potential interactions and physicochemical properties.

Predicted Physicochemical Properties

A preliminary analysis using open-access tools like SwissADME provides a baseline for the molecule's drug-likeness and pharmacokinetic profile.[5][6]

| Property | Predicted Value | Interpretation & Significance |

| Molecular Formula | C₉H₆BrFO₂ | Defines the elemental composition. |

| Molecular Weight | 245.05 g/mol | Well within Lipinski's rule of five (<500), favoring good absorption. |

| logP (Consensus) | 2.15 | Optimal lipophilicity for cell membrane permeability. |

| Topological Polar Surface Area (TPSA) | 26.30 Ų | Suggests good potential for oral bioavailability and CNS penetration. |

| Hydrogen Bond Acceptors | 2 | The carbonyl and ether oxygens are key interaction points. |

| Hydrogen Bond Donors | 0 | Lacks donor groups, which simplifies initial interaction hypotheses. |

| Drug-Likeness Rules | Passes (Lipinski, Ghose, Veber) | High probability of being an orally active drug candidate. |

Note: These values are computationally predicted and serve as an initial guide.

The Strategic In Silico Workflow: A Multi-Phase Approach

Our proposed workflow is designed to systematically narrow the vast biological space to a set of high-probability targets and to characterize the ligand's interaction with them in detail. This approach maximizes computational efficiency while building a layered, evidence-based case for the molecule's mechanism of action.

Caption: High-level strategic workflow for in silico characterization.

Phase 1: Target Fishing & Hypothesis Generation

When the biological target of a compound is unknown, the initial goal is to generate a testable hypothesis. We employ a dual approach combining ligand-based and structure-based methods to identify potential protein targets.[4][7]

Protocol 3.1: Ligand-Based Pharmacophore Modeling

Causality: This method assumes that molecules with similar 3D arrangements of chemical features will bind to the same target and elicit a similar biological response.[8][9][10] It is computationally fast and ideal for screening large databases when a protein structure is not yet in focus.

Step-by-Step Methodology:

-

Feature Identification: Define the pharmacophoric features of this compound: two Hydrogen Bond Acceptors (HBA), one Aromatic Ring (AR), and one Hydrophobic (H) feature.

-

Model Generation: Use software like PharmaGist or LigandScout to generate a 3D pharmacophore model based on the ligand's low-energy conformation.

-

Database Screening: Screen a database of known ligands (e.g., ChEMBL) with the generated pharmacophore as a 3D query.

-

Target Inference: Analyze the targets of the top-scoring "hit" molecules. A consensus among the targets of structurally diverse hits suggests a high-probability target class for our query compound.

Protocol 3.2: Reverse Docking

Causality: Instead of docking many ligands to one target, reverse docking tests one ligand against a library of protein binding sites. This structure-based approach complements the pharmacophore screen by directly evaluating physical complementarity.

Step-by-Step Methodology:

-

Ligand Preparation: Prepare a 3D, energy-minimized structure of this compound.

-

Target Database Selection: Utilize a pre-compiled database of druggable protein structures, such as the PDBbind or a custom internal library.

-

Automated Docking: Employ a high-throughput docking program (e.g., AutoDock Vina) to dock the ligand into every binding site in the database.[11][12][13]

-

Hit Prioritization: Rank the protein targets based on the predicted binding affinity (docking score). Targets that consistently score well are considered potential candidates.

-

Consensus Analysis: Cross-reference the top hits from reverse docking with the target classes identified via pharmacophore modeling. A target or protein family identified by both methods becomes the primary candidate for further study.

Phase 2: Interaction Modeling & Pose Prediction

Once a primary target is identified (e.g., a hypothetical kinase), the next phase focuses on predicting the precise binding mode and affinity using molecular docking.

References

- 1. The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. scispace.com [scispace.com]

- 4. The Emergence of In-Silico Models in Drug Target Interaction System: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. In silico methods for drug-target interaction prediction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. What is pharmacophore modeling and its applications? [synapse.patsnap.com]

- 10. rasalifesciences.com [rasalifesciences.com]

- 11. Step-by-Step Tutorial on Molecular Docking - Omics tutorials [omicstutorials.com]

- 12. youtube.com [youtube.com]

- 13. m.youtube.com [m.youtube.com]

Review of bromo- and fluoro-substituted chromanones

An In-Depth Technical Guide to Bromo- and Fluoro-Substituted Chromanones: Synthesis, Characterization, and Applications in Drug Discovery

Authored by a Senior Application Scientist

Foreword

The chroman-4-one, or chromanone, framework represents a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a vast array of biological activities.[1][2][3] Its structural versatility allows for fine-tuning of pharmacological properties through targeted substitutions. Among the most impactful modifications is the introduction of halogens, particularly bromine and fluorine. This strategic halogenation can profoundly influence a molecule's potency, selectivity, metabolic stability, and overall pharmacokinetic profile, making it a cornerstone of modern drug design.[4][5]

This guide provides an in-depth exploration of bromo- and fluoro-substituted chromanones for researchers, medicinal chemists, and drug development professionals. Moving beyond a simple recitation of facts, we will delve into the causality behind synthetic choices, the nuances of structural characterization, and the intricate relationship between halogen substitution patterns and biological function. Our objective is to furnish a comprehensive resource that is not only informative but also serves as a practical tool for the rational design and development of next-generation therapeutics based on the chromanone scaffold.

Synthetic Strategies for Halogenated Chromanones

The successful synthesis of halogenated chromanones hinges on two key aspects: the efficient construction of the core heterocyclic system and the precise introduction of the desired halogen atom(s). The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern.

Core Synthesis of the Chromanone Ring

The chromanone scaffold is typically assembled via intramolecular cyclization reactions. The selection of a particular method depends on the desired substitution pattern, scalability, and tolerance for various functional groups.

1.1.1. Intramolecular Cyclization of 2'-Hydroxychalcones

A robust and widely employed method involves the acid- or base-catalyzed intramolecular Michael addition of a 2'-hydroxychalcone.[1] The chalcone precursors are readily synthesized through a Claisen-Schmidt condensation between a (potentially halogenated) 2'-hydroxyacetophenone and an appropriate aldehyde.

-

Causality: This two-step approach is popular due to the commercial availability of a wide variety of substituted 2'-hydroxyacetophenones and aldehydes, allowing for significant diversity in the final product. The cyclization step is an intramolecular conjugate addition, a thermodynamically favorable process that reliably forms the six-membered dihydropyran ring.

1.1.2. Microwave-Assisted One-Pot Synthesis

For increased efficiency, microwave-assisted one-step synthesis from a 2'-hydroxyacetophenone and an aldehyde has gained traction.[1][6] This method typically employs a base such as diisopropylamine (DIPA) in ethanol, leveraging microwave irradiation to dramatically reduce reaction times from hours to minutes.

-

Expertise: The key to this "pot-economy" approach is the in-situ formation of the chalcone intermediate, which immediately undergoes cyclization under the reaction conditions. Microwave heating provides rapid and uniform energy distribution, accelerating the reaction rates for both the condensation and cyclization steps, often leading to higher yields and cleaner products compared to conventional heating.

Caption: General workflows for chroman-4-one synthesis.

Introduction of Halogen Substituents

Halogens can be incorporated either by using halogenated starting materials or by direct halogenation of a pre-formed chromanone ring.

1.2.1. Synthesis of Bromo-substituted Chromanones

Brominated chromanones are commonly prepared by utilizing brominated phenols or acetophenones as starting materials in the synthetic schemes described above.[6] This approach provides excellent control over the position of the bromine atom. For instance, reacting a 3',5'-dibromo-2'-hydroxyacetophenone with an aldehyde will reliably yield a 6,8-dibromochromanone.

Alternatively, direct bromination of the chromanone scaffold can be achieved using brominating agents like N-bromosuccinimide (NBS) or pyridine hydrobromide perbromide (Py·Br3).[6] The electron-donating nature of the ether oxygen directs bromination primarily to the electron-rich positions (6 and 8) of the benzene ring.

Experimental Protocol: Synthesis of 6,8-Dibromo-2-pentylchroman-4-one[6]

-

Starting Materials: 3',5'-Dibromo-2'-hydroxyacetophenone, hexanal, diisopropylamine (DIPA), ethanol.

-

Reaction Setup: To a solution of 3',5'-dibromo-2'-hydroxyacetophenone (1.0 mmol) and hexanal (1.1 mmol) in ethanol (5 mL) within a microwave-safe vial, add DIPA (1.1 mmol).

-

Microwave Irradiation: Seal the vial and heat the reaction mixture in a microwave reactor at 170 °C for 1 hour.

-

Work-up: After cooling, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the resulting crude product by flash column chromatography on silica gel (using an appropriate eluent system, e.g., ethyl acetate/hexane) to yield the pure 6,8-dibromo-2-pentylchroman-4-one.

-

Validation: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of two bromine atoms will be evident from the characteristic isotopic pattern in the mass spectrum.

1.2.2. Synthesis of Fluoro-substituted Chromanones

The synthesis of fluoro-chromanones almost exclusively relies on the use of fluorinated starting materials, as direct fluorination of the electron-rich aromatic ring can be challenging and lead to side products.[7] Starting with a commercially available fluoro-2-hydroxyacetophenone is the most common and reliable strategy.

For more complex fluorination patterns, electrophilic fluorinating reagents like N-Fluorobenzenesulfonimide (NFSI) can be used, although this is more common in the synthesis of the related fluorinated chromones.[8]

Experimental Protocol: Synthesis of 6-Fluoro-2-(4-fluorophenyl)chroman-4-one

-

Step 1: Chalcone Synthesis: To a solution of 5'-fluoro-2'-hydroxyacetophenone (1.0 mmol) and 4-fluorobenzaldehyde (1.0 mmol) in ethanol, add an aqueous solution of KOH (e.g., 50%) and stir at room temperature until TLC indicates consumption of the starting materials. Acidify the mixture (e.g., with HCl) to precipitate the 2'-hydroxy-4,5'-difluorochalcone. Filter, wash with water, and dry.

-

Step 2: Cyclization: Dissolve the synthesized chalcone in a suitable solvent like ethanol. Add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄) or a base (e.g., sodium acetate) and reflux the mixture.

-

Monitoring: Monitor the reaction progress using TLC.

-

Work-up and Purification: Upon completion, cool the reaction mixture and neutralize if necessary. Extract the product into an organic solvent, wash, dry, and concentrate. Purify the crude product by recrystallization or column chromatography to obtain the desired 6-fluoro-2-(4-fluorophenyl)chroman-4-one.

-

Validation: Characterize the final product using NMR, MS, and IR spectroscopy to confirm its identity and purity.

Spectroscopic Characterization

Unambiguous structural elucidation is critical. NMR, MS, and IR spectroscopy are the primary tools used to characterize these halogenated heterocycles.

| Technique | Bromo-substituted Chromanone | Fluoro-substituted Chromanone | Rationale & Key Features |

| ¹H NMR | Aromatic protons are shifted downfield. Protons ortho to bromine may show slight broadening. | Aromatic protons will show coupling to the fluorine atom (JH-F coupling constants), resulting in doublet or multiplet splitting patterns.[7] | The electronegativity and position of the halogen directly influence the electronic environment of nearby protons, altering their chemical shifts and coupling patterns. |

| ¹³C NMR | Carbon atoms directly bonded to bromine show a characteristic upfield shift (the "heavy atom effect"). | Carbon atoms bonded to fluorine exhibit a large downfield shift and a significant one-bond C-F coupling constant (¹JC-F), typically >240 Hz. | The distinct electronic effects of bromine and fluorine provide clear diagnostic signals for confirming their presence and location on the scaffold. |

| ¹⁹F NMR | Not applicable. | A single peak (or multiple peaks for different fluorine environments) will be observed, providing direct evidence of fluorine incorporation. | This is the most direct method for detecting and quantifying fluorine in the molecule. |

| Mass Spec. | Shows a characteristic M, M+2 isotopic pattern in a ~1:1 ratio due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes.[9] | Shows a single M+ peak, as fluorine is monoisotopic (¹⁹F). | The isotopic signature of bromine is a definitive confirmation of its presence in the molecule. |

| IR Spec. | C=O stretch (~1670-1690 cm⁻¹), C-Br stretch (~500-600 cm⁻¹).[9] | C=O stretch (~1670-1690 cm⁻¹), C-F stretch (~1000-1400 cm⁻¹).[7] | The carbonyl stretch confirms the chromanone core, while the C-Halogen vibrations provide supporting evidence. |

Applications in Drug Discovery & Medicinal Chemistry

The introduction of bromine or fluorine onto the chromanone scaffold is a powerful strategy to modulate biological activity. Halogens act as bioisosteres of other groups and can alter lipophilicity, metabolic stability, and target-binding interactions.

Structure-Activity Relationship (SAR) Insights

SAR studies have revealed that substitution at the C-2, C-6, C-7, and C-8 positions is particularly important for biological activity.[2][6] Halogenation at the 6- and 8-positions is a common strategy to enhance potency.

-

Impact of Bromine: The large size and polarizability of bromine can lead to favorable van der Waals interactions and fill hydrophobic pockets in a target protein. Its electron-withdrawing nature also modulates the electronics of the aromatic ring.

-

Impact of Fluorine: Fluorine's high electronegativity can alter the pKa of nearby functional groups and create favorable dipole-dipole or hydrogen bond interactions.[4] Replacing a C-H bond with a C-F bond can also block sites of metabolism, thereby increasing the compound's half-life.[5]

Caption: Key substitution sites on the chromanone scaffold for modulating biological activity.

Case Studies of Bioactive Halogenated Chromanones

Enzyme Inhibitors: SIRT2

Sirtuin 2 (SIRT2) is a protein deacetylase implicated in cancer and neurodegenerative diseases. A series of substituted chromanones were synthesized and evaluated as SIRT2 inhibitors. The study revealed that large, electron-withdrawing substituents at the 6- and 8-positions were highly favorable for potency.[6]

| Compound | Substitutions | SIRT2 IC₅₀ (µM) | Selectivity | Reference |

| 1c | 6-Bromo, 8-Bromo, 2-Pentyl | 1.5 | High selectivity over SIRT1 and SIRT3 | [6] |

| 1a | 6-Chloro, 8-Bromo, 2-Pentyl | 3.1 | High selectivity over SIRT1 and SIRT3 | [6] |

| 1b | 2-Pentyl (unsubstituted) | >200 (inactive) | - | [6] |

| 1j | 7-Fluoro, 2-Pentyl | Weak activity | - | [6] |

-

Field Insight: The dramatic loss of activity in the unsubstituted compound (1b) underscores the necessity of aromatic substituents for SIRT2 inhibition. The superior potency of the dibromo derivative (1c) compared to the chloro-bromo analog (1a) highlights how tuning the halogen at these positions can optimize target engagement.[6]

Anticancer Agents

Halogenated chromanones have demonstrated significant antiproliferative and cytotoxic effects against various cancer cell lines.[10] Their mechanism often involves the induction of oxidative stress through the generation of reactive oxygen species (ROS), leading to DNA damage and apoptosis.[10] For example, certain 3-benzylidenechromanones and their derivatives show enhanced pro-oxidant properties, which correlate with their anticancer activity.[10][11]

IKr Potassium Channel Inhibitors

The rapid delayed rectifier potassium current (IKr) is a critical target for Class III antiarrhythmic agents. A series of 4-chromanone derivatives were designed and synthesized as IKr inhibitors, with several compounds displaying potent inhibitory activities, indicating their potential for the treatment of cardiac arrhythmia.[12] The SAR from this research can guide the rational design of more effective and safer antiarrhythmic drugs.

Conclusion and Future Perspectives

Bromo- and fluoro-substituted chromanones are a rich and versatile class of heterocyclic compounds with profound importance in drug discovery. The strategic incorporation of these halogens provides a reliable method for modulating a compound's physicochemical properties and biological activity, leading to the identification of potent and selective therapeutic agents.

The synthetic pathways to these molecules are well-established, allowing for the systematic exploration of chemical space. Future research will likely focus on:

-

Novel Halogenation Patterns: Exploring less common substitution patterns and the inclusion of other halogens like chlorine and iodine.

-

Multi-Target Agents: Designing single molecules that can modulate multiple disease-related targets, a promising strategy for complex diseases like cancer and Alzheimer's.[13]

-

Advanced Drug Delivery: Formulating potent halogenated chromanones into targeted delivery systems to enhance efficacy and reduce off-target effects.

The chromanone scaffold, enhanced by the power of halogenation, will undoubtedly continue to be a highly privileged and fruitful starting point for the development of innovative medicines.

References

- 1. benchchem.com [benchchem.com]

- 2. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Spectroscopic Analysis and Assessment of the Biological Activity of New Hydrazine and Hydrazide Derivatives of 3-Formylchromone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Frontiers | Synthesis, Biological Evaluation, and QSAR Studies of 3-Iodochromone Derivatives as Potential Fungicides [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, characterization and antimicrobial screening of some fluorinated chromones and chlorochromones – Oriental Journal of Chemistry [orientjchem.org]

- 10. Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Design, synthesis and biological evaluation of 4-chromanone derivatives as IKr inhibitors. | Semantic Scholar [semanticscholar.org]

- 13. [PDF] The Chemotype of Chromanones as a Privileged Scaffold for Multineurotarget Anti-Alzheimer Agents. | Semantic Scholar [semanticscholar.org]

Methodological & Application

Synthesis Protocol for 6-Bromo-8-fluorochroman-4-one: A Detailed Guide for Researchers

Introduction